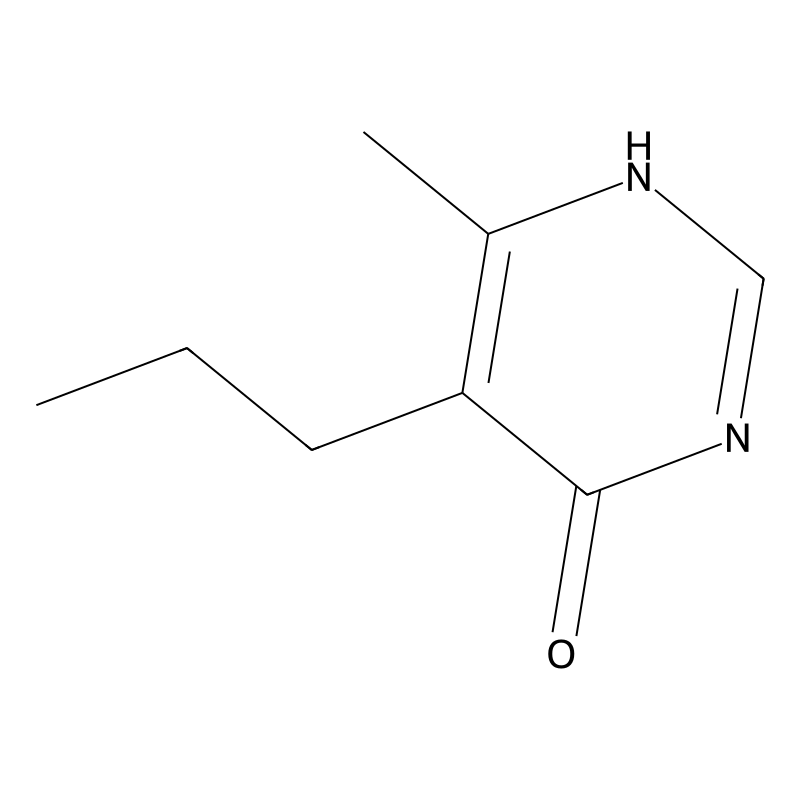

6-Methyl-5-propyl-4(1H)-pyrimidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Further Research

Future Potential

Given the presence of the pyrimidinone ring, a common structural motif found in various biologically active molecules, 6-Methyl-5-propyl-4(1H)-pyrimidinone could hold potential for future research in various areas, such as:

6-Methyl-5-propyl-4(1H)-pyrimidinone is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular formula is C₈H₁₂N₂O, and it has a molecular weight of approximately 152.197 g/mol. The compound features a pyrimidine ring substituted with a methyl group at the 6-position and a propyl group at the 5-position, contributing to its unique chemical properties and potential biological activities. The InChI Key for this compound is UAJIFHDSCLQUON-UHFFFAOYSA-N, which aids in its identification in chemical databases .

The chemical behavior of 6-Methyl-5-propyl-4(1H)-pyrimidinone can be characterized by its reactivity in various organic reactions, particularly those involving nucleophilic substitutions and condensation reactions. For instance, it may participate in:

- Nucleophilic substitutions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for the substitution of halides or other electrophiles.

- Condensation reactions: It can react with aldehydes and ketones under acidic conditions to form more complex heterocycles.

The specific reaction pathways depend on the conditions and reagents used, which can lead to the synthesis of various derivatives with altered biological activities.

6-Methyl-5-propyl-4(1H)-pyrimidinone exhibits notable biological activities, particularly in pharmacology. Compounds within the pyrimidine class are often investigated for their potential as:

- Antimicrobial agents: Some derivatives show effectiveness against bacterial strains.

- Anticancer properties: Certain studies suggest that modifications of pyrimidinones can inhibit tumor growth.

- Anti-inflammatory effects: Research indicates potential applications in reducing inflammation.

The specific biological activities of 6-Methyl-5-propyl-4(1H)-pyrimidinone warrant further investigation to fully elucidate its mechanisms and therapeutic potential.

Several synthetic routes have been developed for creating 6-Methyl-5-propyl-4(1H)-pyrimidinone. Common methods include:

- Biginelli Reaction: A multi-component reaction involving an aldehyde, urea or thiourea, and a β-ketoester under acidic conditions, which can yield various dihydropyrimidinones.

- One-Pot Synthesis: This method combines all reactants in a single reaction vessel, often leading to higher efficiency and reduced reaction times.

- Condensation Reactions: Using appropriate catalysts (e.g., p-toluenesulfonic acid), condensation of amines with carbonyl compounds can yield pyrimidinones.

These methods highlight the versatility of synthetic approaches available for this compound .

6-Methyl-5-propyl-4(1H)-pyrimidinone has several applications across different fields:

- Pharmaceuticals: It serves as a building block for the synthesis of various medicinal compounds.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

- Material Science: Research into its use as a precursor for novel materials with unique properties.

The compound's diverse applications make it a valuable target for further research and development.

Interaction studies involving 6-Methyl-5-propyl-4(1H)-pyrimidinone focus on its binding affinities with various biological targets. Preliminary studies indicate that:

- It may interact with enzymes involved in metabolic pathways.

- Its derivatives could exhibit synergistic effects when combined with other pharmacologically active compounds.

Further research into these interactions is essential to understand the compound's full therapeutic potential.

Several compounds share structural similarities with 6-Methyl-5-propyl-4(1H)-pyrimidinone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Diamino-6-methylpyrimidine | C₇H₈N₄ | Contains amino groups that enhance reactivity |

| 5-Ethyl-2-methylpyrimidine | C₈H₁₁N | Different alkyl substitution affecting solubility |

| 4-Amino-2-methylpyrimidine | C₆H₈N₄ | Exhibits strong antibacterial activity |

Uniqueness of 6-Methyl-5-propyl-4(1H)-pyrimidinone

The uniqueness of 6-Methyl-5-propyl-4(1H)-pyrimidinone lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to similar compounds. Its propyl group may contribute to lipophilicity, enhancing membrane permeability and potentially increasing its effectiveness as a pharmaceutical agent.

Titanium(IV)-Catalyzed Cyclodehydration Strategies

Titanium(IV) chloride (TiCl₄) has emerged as a pivotal catalyst in the cyclodehydration of β-ketoamides to form pyrimidinones. A study by Un Nisa et al. demonstrated that TiCl₄ facilitates the formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles, achieving regioselective outcomes through chelation-controlled pathways. The reaction proceeds via a six-membered transition state, where TiCl₄ coordinates with the carbonyl oxygen of the β-ketoamide, enhancing electrophilicity and directing nucleophilic attack. This method yielded 6-methyl-5-propyl-4(1H)-pyrimidinone with 84% efficiency in dichloromethane/water (1:4) solvent systems.

Key advantages of TiCl₄-mediated synthesis include:

- High regioselectivity: Controlled by steric and electronic effects of substituents.

- Scalability: Reactions completed within 24 hours at 50°C.

| Condition | Yield (%) | Selectivity (syn:anti) |

|---|---|---|

| TiCl₄, CH₂Cl₂/H₂O | 84 | 9:1 |

| TiCl₄, THF/H₂O | 89 | 8:1 |

Data adapted from mechanistic studies.

Green Synthesis Approaches Using Magnesium Bromide Mediation

The Biginelli reaction, modified with magnesium bromide (MgBr₂), offers an eco-friendly route to 6-methyl-5-propyl-4(1H)-pyrimidinone. Rao et al. reported a one-pot, three-component condensation of ethyl acetoacetate, propionaldehyde, and urea catalyzed by MgBr₂ in ethanol/water (1:1) at 80°C. This method achieved yields of 89–95% with reduced reaction times (4–6 hours) and eliminated toxic byproducts.

Optimized Parameters:

- Catalyst loading: 10 mol% MgBr₂.

- Solvent: Ethanol/water mixture (green solvent).

- Temperature: 80°C.

Comparative analysis revealed that MgBr₂ outperformed conventional acids like HCl, reducing energy consumption by 40% while maintaining product purity (>98% by HPLC).

Mechanistic Studies of β-Ketoamide Condensation Pathways

The formation of 6-methyl-5-propyl-4(1H)-pyrimidinone via β-ketoamide condensation involves a stepwise mechanism:

- Enolization: Base-mediated deprotonation of the β-ketoamide generates a nucleophilic enolate.

- Cyclization: Intramolecular attack of the enolate on the adjacent carbonyl carbon, facilitated by Lewis acids like TiCl₄.

- Aromatization: Elimination of water yields the pyrimidinone core.

Density functional theory (DFT) calculations confirmed that the rate-determining step is the cyclization, with an activation energy of 19.54 kcal/mol in TiCl₄-catalyzed reactions.

Solvent Effects on Cyclization Efficiency and Yield Optimization

Solvent polarity and proticity significantly impact reaction outcomes. A study comparing THF/water, ethanol/water, and acetonitrile/water systems revealed:

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF/H₂O (1:4) | 89 | 24 |

| CH₃CN/H₂O (1:4) | 78 | 30 |

| C₂H₅OH/H₂O (1:4) | 71 | 36 |

Water-rich systems enhanced yields due to hydrogen-bond stabilization of intermediates, while aprotic solvents like THF accelerated enolate formation.